tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate
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Description
“tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate” is a chemical compound. It is a carbamate ester and a member of piperazines . The compound has a molecular weight of 229.32 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring attached to a pentyl chain, which is further connected to a carbamate group . The InChI code for the compound is 1S/C11H23N3O2/c1-11(2,3)16-10(15)13-6-9-14-7-4-12-5-8-14/h12H,4-9H2,1-3H3,(H,13,15) .Safety and Hazards
The compound is classified under GHS07 and has hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[5-(piperazin-1-yl)pentyl]carbamate involves the reaction of tert-butyl chloroformate with 1-(piperazin-1-yl)pentan-1-amine in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl chloroformate", "1-(piperazin-1-yl)pentan-1-amine", "base (e.g. triethylamine)" ], "Reaction": [ "Add 1-(piperazin-1-yl)pentan-1-amine to a solution of tert-butyl chloroformate in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to neutralize the hydrogen chloride that is produced.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with dichloromethane and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] } | |
CAS No. |
2353824-14-1 |
Molecular Formula |
C14H29N3O2 |
Molecular Weight |
271.40 g/mol |
IUPAC Name |
tert-butyl N-(5-piperazin-1-ylpentyl)carbamate |
InChI |
InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)16-7-5-4-6-10-17-11-8-15-9-12-17/h15H,4-12H2,1-3H3,(H,16,18) |
InChI Key |
AIQDXFVXKRHWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCN1CCNCC1 |
Purity |
95 |
Origin of Product |
United States |
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